molecular formula C29H30N2O6S B11984675 ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11984675
M. Wt: 534.6 g/mol
InChI Key: PIABXSWYTHPYFL-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(4-BUTOXYPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BUTOXYPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This step involves the cyclization of a suitable precursor to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications: Various functional groups, such as the butoxyphenyl and methylbenzoyl groups, are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-BUTOXYPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

ETHYL 2-[2-(4-BUTOXYPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-BUTOXYPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-OXO-4-PHENYLBUTYRATE: This compound shares a similar ester functional group and aromatic ring structure.

    2-(4-BUTOXYPHENYL)-N-HYDROXYACETAMIDE: This compound has a similar butoxyphenyl group and is used in similar applications.

Uniqueness

ETHYL 2-[2-(4-BUTOXYPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-butoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-5-7-16-37-21-14-12-19(13-15-21)23-22(24(32)20-10-8-17(3)9-11-20)25(33)27(34)31(23)29-30-18(4)26(38-29)28(35)36-6-2/h8-15,23,32H,5-7,16H2,1-4H3/b24-22+

InChI Key

PIABXSWYTHPYFL-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.